N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DIBOA, is a naturally occurring compound found in plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds and has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Antifungal Activity
A study detailed the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, focusing on their antifungal properties against specific fungi strains such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. Some compounds demonstrated appreciable activity in primary screenings, highlighting their potential as antifungal agents (Gupta & Wagh, 2006).
Photovoltaic and Molecular Docking Studies
Research on benzothiazolinone acetamide analogs, including derivatives similar to N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, revealed their potential in photovoltaic applications. They showed good light harvesting efficiency for dye-sensitized solar cells (DSSCs) and favorable molecular docking interactions with Cyclooxygenase 1 (COX1), indicating possible biological relevance (Mary et al., 2020).
Antitumor Activity
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, leveraging a 2-(4-aminophenyl)benzothiazole structure, were synthesized and evaluated for antitumor activity. Two compounds notably exhibited significant anticancer activity against certain cancer cell lines, showcasing the compound's potential in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
Novel derivatives of diphenylamine, structurally related to N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, were synthesized and showed significant antimicrobial and antifungal activities, suggesting their potential as potent antimicrobial agents (Kumar & Mishra, 2015).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-9-4-3-6-11(15(9)18)19-14(21)8-13-16(22)20-10-5-1-2-7-12(10)23-13/h1-7,13H,8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYKYYOPIJDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
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